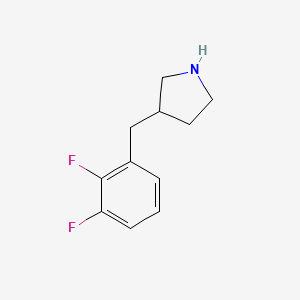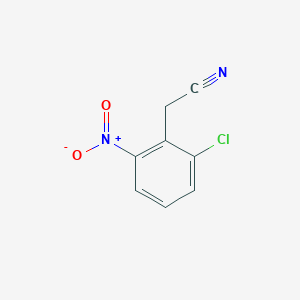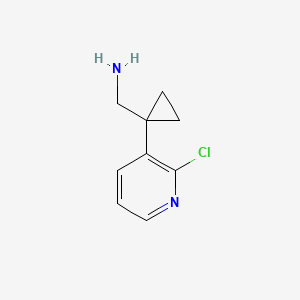
2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity. For instance, the use of anhydrous conditions and inert atmosphere can be crucial to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism by which 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound has a similar difluoroacetic acid moiety but with a fluorosulfonyl group, which can alter its reactivity and applications.
2,2-Difluoro-2-(trifluoromethyl)acetic acid:
Uniqueness
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoroacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H12F2N2O2 |
|---|---|
分子量 |
218.20 g/mol |
IUPAC名 |
2,2-difluoro-2-[1-(2-methylpropyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-6(2)4-13-5-7(3-12-13)9(10,11)8(14)15/h3,5-6H,4H2,1-2H3,(H,14,15) |
InChIキー |
HIMYKKHTNUYRTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C=N1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


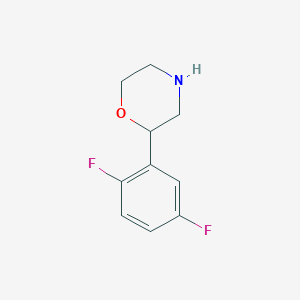
![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
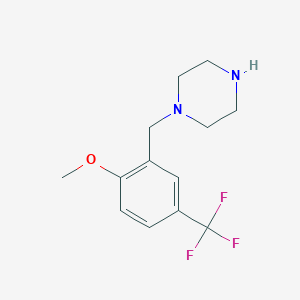


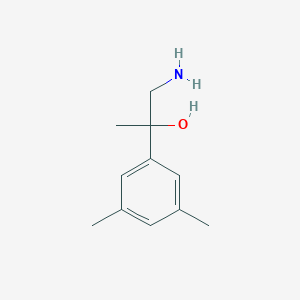

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)


